6-Phenyl-1,5-diazabicyclo[3.1.0]hexane 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC14904981
InChI: InChI=1S/C10H12N2/c1-2-5-9(6-3-1)10-11-7-4-8-12(10)11/h1-3,5-6,10H,4,7-8H2
SMILES:
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

6-Phenyl-1,5-diazabicyclo[3.1.0]hexane

CAS No.:

Cat. No.: VC14904981

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl-1,5-diazabicyclo[3.1.0]hexane -

Specification

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 6-phenyl-1,5-diazabicyclo[3.1.0]hexane
Standard InChI InChI=1S/C10H12N2/c1-2-5-9(6-3-1)10-11-7-4-8-12(10)11/h1-3,5-6,10H,4,7-8H2
Standard InChI Key RDVKGBAGAJEUAP-UHFFFAOYSA-N
Canonical SMILES C1CN2C(N2C1)C3=CC=CC=C3

Introduction

Structural Overview and Molecular Characteristics

Bicyclic Framework and Substituent Effects

PDABH features a bicyclo[3.1.0]hexane core with nitrogen atoms at the 1- and 5-positions and a phenyl group at the 6-position. This arrangement imposes significant steric and electronic constraints, influencing its conformational flexibility and intermolecular interactions. Gas-phase electron diffraction studies of related dimethyl derivatives, such as 3,3-dimethyl- and 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane, reveal that substituent positioning alters ring puckering and stability . For PDABH, the phenyl group enhances rigidity, as evidenced by its planar 5-membered ring in the crystal phase .

Gas-Phase vs. Crystal-Phase Structures

Comparative analyses of PDABH’s molecular geometry in the gas and crystal phases reveal notable differences. In the gas phase, the molecule adopts a chair-like conformation with a non-planar 5-membered ring, whereas X-ray diffraction data show a planar configuration stabilized by N–H···N hydrogen bonds in the solid state . These structural variations underscore the impact of phase-dependent intermolecular forces on molecular geometry.

Table 1: Key Structural Parameters of PDABH in Different Phases

ParameterGas Phase (GED)Crystal Phase (XRD)
N–N Distance (Å)1.48 ± 0.021.45 ± 0.01
C6–N1–N5 Angle (°)108.3112.5
Ring Puckering Amplitude0.42 Å0.18 Å
Data derived from gas electron diffraction (GED) and X-ray diffraction (XRD) studies .

Thermodynamic Properties and Enthalpy of Formation

Experimental Determination via Combustion Calorimetry

The standard molar enthalpy of formation of crystalline PDABH (ΔfHcr\Delta_f H^\circ_{\text{cr}}) was determined using an isoperibolic calorimeter, yielding 245.6±1.2kJ/mol245.6 \pm 1.2 \, \text{kJ/mol} . This marks the first experimental measurement of a diaziridine’s enthalpy of formation, providing a benchmark for theoretical validation.

Theoretical Validation Using Ab Initio Methods

High-level DLPNO-CCSD(T)/CBS calculations predicted the gas-phase enthalpy of formation (ΔfHgas\Delta_f H^\circ_{\text{gas}}) as 318.4kJ/mol318.4 \, \text{kJ/mol}, which, when combined with the experimentally derived enthalpy of sublimation (ΔsubH=72.8kJ/mol\Delta_{\text{sub}} H^\circ = 72.8 \, \text{kJ/mol}), closely matches the experimental ΔfHcr\Delta_f H^\circ_{\text{cr}} . The enthalpy of sublimation was estimated using a molecular electrostatic potential (MEP) model trained on 75 structurally similar compounds, demonstrating its reliability for diaziridines .

Table 2: Experimental and Theoretical Enthalpy Values for PDABH

PropertyValue (kJ/mol)Method
ΔfHcr\Delta_f H^\circ_{\text{cr}}245.6 ± 1.2Combustion Calorimetry
ΔfHgas\Delta_f H^\circ_{\text{gas}}318.4DLPNO-CCSD(T)/CBS
ΔsubH\Delta_{\text{sub}} H^\circ72.8MEP Model

Conformational Dynamics and Stability

Conformational Equilibria in Gas Phase

Reactivity and Thermal Isomerization

Microwave vs. Convection Heating

PDABH undergoes thermal isomerization to 1-benzyl-4,5-dihydro-1H-pyrazole at 90–120°C. Microwave heating accelerates the reaction, with rate constants (kk) 2–2.5 times higher than those under convection heating. Activation parameters calculated for toluene (Ea=98.3kJ/molE_a = 98.3 \, \text{kJ/mol}) and chlorobenzene (Ea=101.7kJ/molE_a = 101.7 \, \text{kJ/mol}) suggest solvent polarity minimally influences the mechanism .

Table 3: Thermal Isomerization Rate Constants of PDABH

SolventHeating Methodk×105s1k \times 10^{-5} \, \text{s}^{-1} (100°C)
TolueneConvection3.2 ± 0.2
TolueneMicrowave7.8 ± 0.4
ChlorobenzeneConvection3.5 ± 0.3
ChlorobenzeneMicrowave8.3 ± 0.5
Data obtained from first-order kinetic analyses .

Structural Analogs and Comparative Analysis

Methyl-Substituted Derivatives

6-Methyl-1,5-diazabicyclo[3.1.0]hexane exhibits altered electronic properties due to the electron-donating methyl group, reducing ring strain compared to PDABH . In contrast, 6-(2,6-dichlorophenyl) derivatives display enhanced thermal stability attributed to halogen substituents.

Table 4: Properties of Diazabicyclohexane Derivatives

CompoundSubstituentKey Property
6-Phenyl-1,5-diazabicyclo[3.1.0]hexanePhenylHigh rigidity, planar crystal structure
6-Methyl-1,5-diazabicyclo[3.1.0]hexaneMethylReduced ring strain
6-(2,6-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexaneDichlorophenylEnhanced thermal stability

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